N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride
Description
Historical Development of Benzothiazole Compounds in Medicinal Chemistry
The benzothiazole scaffold, first characterized in the late 19th century, has undergone extensive exploration due to its inherent electronic properties and biological compatibility. Early work by organic chemists focused on synthesizing benzothiazoles via condensation reactions between 2-mercaptoaniline and acid chlorides or aldehydes, as exemplified by the general reaction:
$$ C6H4(NH2)SH + RC(O)Cl \rightarrow C6H4(N)SCR + HCl + H2O $$
This foundational methodology enabled the production of diverse derivatives, including those with substituents at the methyne position of the thiazole ring. The discovery of naturally occurring benzothiazoles, such as firefly luciferin, further spurred interest in their bioactivity. By the mid-20th century, benzothiazoles were integral to rubber vulcanization accelerators and dyestuffs, but their pharmacological potential remained underexplored until the 1990s.
The advent of high-throughput screening and computational modeling catalyzed a shift toward biomedical applications. For instance, riluzole, a benzothiazole derivative approved in 1995 for amyotrophic lateral sclerosis, validated the scaffold’s druggability. Parallel developments in cancer research identified 2-arylbenzothiazoles as potent antitumor agents, laying the groundwork for structurally refined analogs like N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride.
Significance of this compound in Research
This compound exemplifies the strategic integration of pharmacophoric elements to enhance target engagement. The 5,7-dimethyl substitution on the benzothiazole core improves lipophilicity and metabolic stability, while the N-(2-dimethylaminoethyl)acetamide moiety introduces cationic character, potentially facilitating interactions with anionic binding pockets in biological targets.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS.ClH/c1-10-8-11(2)14-13(9-10)16-15(20-14)18(12(3)19)7-6-17(4)5;/h8-9H,6-7H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELGWFYFDPWHMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride typically involves the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the dimethylaminoethyl group: This step involves the alkylation of the benzo[d]thiazole ring with a dimethylaminoethyl halide.
Formation of the acetamide moiety: The final step involves the acylation of the intermediate with an acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Pharmacological Applications
-
Antitumor Activity :
- Studies have indicated that compounds similar to N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride exhibit significant antitumor properties. For instance, derivatives of thiazole have shown efficacy against various cancer cell lines, suggesting that this compound may also possess similar properties due to its structural characteristics .
- Antimicrobial Properties :
-
Neuropharmacological Effects :
- The dimethylamino group in the structure may confer neuropharmacological effects. Compounds with similar functional groups have been studied for their interactions with neurotransmitter systems, indicating potential applications in treating neurological disorders.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions:
-
Starting Materials :
- The synthesis begins with readily available thiazole derivatives and dimethylaminoalkylation reagents.
-
Reaction Conditions :
- Common techniques include refluxing in solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc), often under an inert atmosphere to prevent oxidation.
- Purification Techniques :
Case Study 1: Antitumor Activity
A study published in MDPI explored the antitumor effects of thiazole derivatives against AH-13 and L-1210 cell lines. Results indicated that modifications to the thiazole ring significantly enhanced cytotoxicity, supporting the hypothesis that this compound could exhibit similar or improved activity due to its unique structure .
Case Study 2: Antimicrobial Testing
Research conducted on related compounds demonstrated effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that this compound may also possess antimicrobial properties worth exploring in future studies.
Mechanism of Action
The mechanism by which N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- The target compound distinguishes itself through its dimethylaminoethyl side chain and hydrochloride salt formulation, which are absent in analogues like the diphenyl-thiazole derivative () . These features likely improve solubility and bioavailability compared to neutral analogues.
- The thiazole derivatives in and demonstrate the structural versatility of acetamide-thiazole hybrids, with applications in crystal engineering () and synthetic methodology () .
Dimethylaminoethyl-Containing Analogues
Table 2: Comparison of Dimethylaminoethyl-Modified Compounds
Key Observations :
- The dimethylaminoethyl group is a common motif in bioactive molecules, as seen in SzR-105 (), a quinoline derivative with neuroactive properties . This suggests the target compound may similarly interact with neurotransmitter receptors or enzymes.
- 90% for some thiazolidinones in ), highlighting variability in reaction efficiency .
Pharmacologically Relevant Analogues
Table 3: Compounds with Reported Bioactivity
Key Observations :
- Unlike alachlor () and U-48800 (), which are agrochemicals and opioids, respectively, the target compound’s benzothiazole core aligns more closely with antimicrobial or anticancer agents (e.g., ) .
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C21H26ClN3OS
- Molecular Weight : Approximately 436.0 g/mol
- Structure : The compound features a benzo[d]thiazole moiety and a dimethylamino group, which are significant for its biological activity.
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:
- Antitumor Activity : Compounds containing benzo[d]thiazole have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that related compounds can effectively stop the growth of various cancer cell lines through mechanisms involving DNA binding and apoptosis induction .
- Neuroprotective Effects : Some derivatives of benzimidazole and thiazole have been studied for their neuroprotective properties against oxidative stress and neuroinflammation, suggesting potential applications in treating neurodegenerative diseases .
Antitumor Activity
A detailed study assessed the antitumor effects of this compound on various cancer cell lines. The results indicated:
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 (Lung Cancer) | 6.75 ± 0.19 | 2D Assay |
| HCC827 (Lung Cancer) | 6.26 ± 0.33 | 2D Assay |
| NCI-H358 (Lung Cancer) | 6.48 ± 0.11 | 2D Assay |
| MRC-5 (Normal Fibroblast) | 3.11 ± 0.26 | 2D Assay |
These findings suggest that while the compound is effective against cancer cells, it also affects normal cells, indicating a need for further optimization to enhance selectivity and reduce toxicity .
Neuroprotective Studies
In another study focusing on neuroprotection, derivatives similar to this compound were evaluated for their ability to mitigate oxidative stress in neuronal cells:
| Compound Type | Effect on Oxidative Stress |
|---|---|
| Benzimidazole Derivatives | Significant reduction in reactive oxygen species (ROS) levels |
| Thiazole Derivatives | Enhanced cellular viability under oxidative stress conditions |
These results indicate potential therapeutic avenues for neurodegenerative conditions where oxidative stress plays a critical role .
Case Studies and Research Findings
- Antitumor Efficacy : A study published in Pharmaceutical Research highlighted the efficacy of thiazole-containing compounds in reducing tumor growth in vivo. The compound was shown to significantly reduce tumor size in mouse models when administered at specific dosages .
- Neuroprotection : Research conducted by a team exploring novel neuroprotective agents found that compounds similar to this compound demonstrated protective effects against glutamate-induced toxicity in neuronal cultures .
- Antiviral Activity : Another study indicated that related compounds act as selective nonnucleoside inhibitors of cytomegalovirus replication, showcasing their relevance in antiviral research.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of structurally related acetamides typically involves nucleophilic substitution or coupling reactions. For example, similar compounds (e.g., 2-azido-N-phenylacetamides) are synthesized by refluxing 2-chloroacetamide derivatives with sodium azide in a toluene:water (8:2) solvent system for 5–7 hours, followed by purification via crystallization or ethyl acetate extraction . For the target compound, optimizing reaction time, temperature, and stoichiometry of the dimethylaminoethylamine and benzo[d]thiazol precursors is critical. Monitoring via TLC (hexane:ethyl acetate, 9:1) ensures reaction completion.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- ¹H-NMR : Confirm the presence of characteristic peaks (e.g., dimethylamino protons at δ ~2.2–2.5 ppm, aromatic protons from the benzo[d]thiazol ring at δ ~6.5–8.0 ppm) .
- Mass Spectrometry (MS) : Verify the molecular ion peak matching the molecular weight (e.g., m/z 365.9 for C₁₇H₂₅ClN₄OS).
- X-ray Crystallography : Resolve the crystal structure if single crystals are obtainable, as demonstrated for related acetamide derivatives .
Q. What solvent systems are suitable for solubility and stability studies of this compound?
- Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 4–7) due to the hydrochloride salt’s ionic nature. Stability studies should include HPLC analysis under varying temperatures (4°C, 25°C, 40°C) and pH conditions to assess degradation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, concentration ranges). To address this:
- Perform dose-response curves (e.g., IC₅₀ determination) in standardized assays.
- Use computational modeling (e.g., molecular docking) to correlate structural features (e.g., benzo[d]thiazol substituents) with activity trends .
- Validate purity rigorously, as by-products (e.g., unreacted dimethylaminoethylamine) may confound results .
Q. What strategies are effective for studying the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins.
- Fluorescence Quenching Assays : Track interactions with biomolecules (e.g., DNA, enzymes) using the benzo[d]thiazol moiety’s intrinsic fluorescence .
- Metabolomic Profiling : Identify downstream metabolic perturbations via LC-MS/MS to map signaling pathways influenced by the compound .
Q. How can the electronic and steric effects of the 5,7-dimethylbenzo[d]thiazol group be experimentally probed?
- Methodological Answer :
- DFT Calculations : Compare HOMO/LUMO distributions of the dimethyl-substituted vs. unsubstituted benzo[d]thiazol to predict reactivity.
- Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing/donating effects of the substituents.
- X-ray Photoelectron Spectroscopy (XPS) : Analyze sulfur and nitrogen binding energies to evaluate conjugation within the thiazole ring .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in aqueous media?
- Methodological Answer : Variations may stem from differences in counterion exchange (e.g., hydrochloride vs. free base). To clarify:
- Conduct pH-dependent solubility studies using potentiometric titration.
- Compare solubility in deionized water vs. buffered saline (0.9% NaCl) to assess ion-pairing effects .
Q. What experimental approaches can reconcile discrepancies in reported melting points?
- Methodological Answer : Melting point variations may arise from polymorphic forms or residual solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
